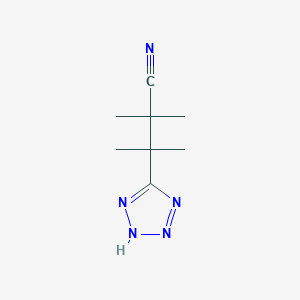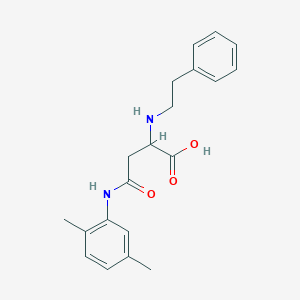
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid, also known as DMOG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of α-ketoglutarate analogs and acts as a competitive inhibitor of the hypoxia-inducible factor prolyl hydroxylases (PHDs).
Mécanisme D'action
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid acts as a competitive inhibitor of PHDs, which are enzymes that hydroxylate the proline residues of HIF-α subunits under normoxic conditions. Hydroxylation of HIF-α by PHDs promotes its degradation by the proteasome. Inhibition of PHDs by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid stabilizes HIF-α and promotes its translocation to the nucleus, where it dimerizes with HIF-β and activates the transcription of HIF target genes.
Biochemical and Physiological Effects:
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been shown to induce the expression of various HIF target genes, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporter 1 (GLUT1). It has been reported to promote angiogenesis and improve tissue oxygenation in ischemic diseases, such as myocardial infarction and stroke. 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has also been shown to protect against neuronal damage in neurodegenerative disorders, such as Parkinson's disease and Huntington's disease, by activating the HIF pathway.
Avantages Et Limitations Des Expériences En Laboratoire
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a potent and selective inhibitor of PHDs, and its effects on the HIF pathway have been extensively studied. It is readily available and can be synthesized with high purity and yield. However, 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been reported to exhibit off-target effects on other enzymes, such as histone demethylases, and its effects on cellular metabolism and proliferation are not fully understood.
Orientations Futures
Future studies on 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid could focus on its potential therapeutic applications in other diseases, such as diabetes and inflammatory disorders. The development of more selective PHD inhibitors could also improve the specificity and efficacy of HIF activation by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid. Additionally, the effects of 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid on cellular metabolism and proliferation could be further elucidated to better understand its potential limitations and off-target effects.
Méthodes De Synthèse
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can be synthesized by reacting 2,5-dimethylaniline with ethyl 4-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid. This method has been reported to yield 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid with high purity and yield.
Applications De Recherche Scientifique
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemic diseases, and neurodegenerative disorders. It has been shown to activate the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular adaptation to hypoxia. HIF is a transcription factor that regulates the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Activation of the HIF pathway by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been shown to promote angiogenesis and improve tissue oxygenation in ischemic diseases.
Propriétés
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFQABSYDYFQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

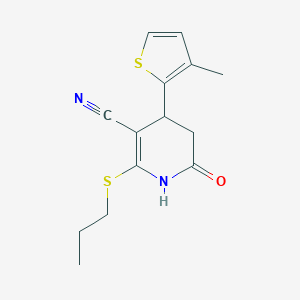

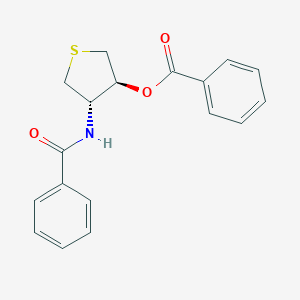
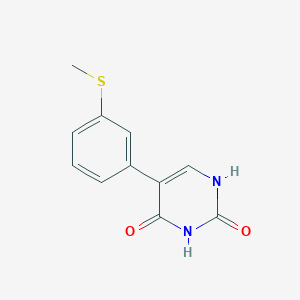
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B360658.png)
![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)

![N,N-Dimethyl-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B360702.png)


![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B360717.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B360719.png)
